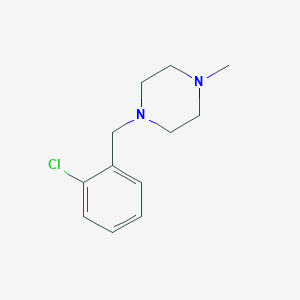

1-(2-Chlorobenzyl)-4-methylpiperazine

Description

Historical Context and Evolution of Piperazine-Containing Scaffolds in Medicinal Chemistry

The journey of piperazine (B1678402) in medicine began with its application as an anthelmintic agent to treat parasitic worm infections. mdpi.com Its mode of action involves paralyzing parasites, which allows the host to easily expel the organism. nih.gov However, the role of the piperazine ring has evolved dramatically over the decades. Today, it is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov

This evolution is due to the unique combination of physicochemical properties inherent to the piperazine ring. Its two opposing nitrogen atoms provide a large polar surface area, structural rigidity, and opportunities for hydrogen bond interactions. nih.gov These features often lead to improved water solubility and oral bioavailability of drug candidates. nih.gov Furthermore, the piperazine structure is a versatile synthetic handle; its nitrogen atoms can be readily substituted, allowing chemists to systematically modify a molecule's properties to enhance target affinity, selectivity, and pharmacokinetic profiles. mdpi.com

The synthetic versatility of the piperazine core has led to its incorporation into a vast array of therapeutic agents across numerous disease areas. researchgate.net Piperazine derivatives form the basis of drugs with a wide spectrum of pharmacological activities. nih.gov

Table 1: Diverse Biological Activities of Piperazine Derivatives

| Therapeutic Area | Examples of Activity |

|---|---|

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial, Antitubercular |

| Oncology | Anticancer, Antiproliferative ontosight.ai |

| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic, Anticonvulsant researchgate.netnih.gov |

| Cardiovascular | Antihypertensive, Antiarrhythmic researchgate.net |

| Inflammation & Allergy | Anti-inflammatory, Antihistaminic researchgate.netontosight.ai |

This broad utility underscores the successful transition of the piperazine scaffold from a simple anti-parasitic agent to a fundamental building block in the design of sophisticated, modern pharmaceuticals. researchgate.net

Strategic Importance of 1-(2-Chlorobenzyl)-4-methylpiperazine as a Chemical Entity in Drug Discovery Programs

Within the vast family of piperazine derivatives, this compound stands out as a strategically designed chemical entity. Its importance in drug discovery does not necessarily lie in its own direct therapeutic application, but rather in its role as a crucial intermediate and molecular building block for creating more complex and potent drug candidates. ontosight.ai

The structure of this compound is a deliberate combination of three key components, each contributing to its utility in medicinal chemistry:

The N-methylpiperazine Core: The piperazine ring provides favorable pharmacokinetic properties. The addition of a methyl group to one of the nitrogen atoms creates N-methylpiperazine, a motif that enhances lipophilicity and can improve metabolic stability and blood-brain barrier penetration, making it particularly valuable for developing drugs that target the central nervous system (CNS). mdpi.com This core is found in numerous FDA-approved CNS-acting drugs and anticancer kinase inhibitors. mdpi.com

The Benzyl (B1604629) Group: The attachment of a benzyl group classifies the molecule as a benzylpiperazine, a subclass of piperazines with significant pharmacological applications. This aromatic ring provides a scaffold for interactions with biological targets through hydrophobic and electronic interactions.

The 2-Chloro Substituent: The position and nature of substituents on the aromatic ring are critical for modulating a molecule's biological activity. The placement of a chlorine atom at the ortho (2-position) of the benzyl ring is a specific design choice to influence the compound's conformation and electronic properties. This modification can enhance binding affinity and selectivity for a specific biological target, a key goal in rational drug design.

This compound serves as a precursor in the synthesis of more elaborate molecules. For instance, the psychotropic drug Mepiprazole, a minor tranquilizer, is a pyrazolyl-alkyl-piperazine derivative with a chlorophenyl group, highlighting the importance of the chloro-substituted phenylpiperazine framework in the development of agents for anxiety neuroses. nih.gov The synthesis of such drugs often involves the initial preparation of a core structure like this compound, which is then further functionalized to achieve the desired therapeutic profile.

The strategic value of this compound is best understood through the lens of structure-activity relationships (SAR), which explore how chemical modifications affect biological activity.

Table 2: Structure-Activity Relationship (SAR) Insights for Benzylpiperazine Derivatives

| Structural Component | Modification | Impact on Biological Activity |

|---|---|---|

| Piperazine Ring | Core Scaffold | Provides favorable solubility, basicity, and a versatile point for attachments. nih.gov |

| N1-Substituent | Varied (e.g., Benzyl, Phenyl) | Determines the primary class of activity and core interactions with the target. drugbank.com |

| N4-Substituent | Varied (e.g., Methyl, Ethyl, larger groups) | Modulates lipophilicity, metabolic stability, and can be used to link to other pharmacophores. mdpi.commdpi.com |

| Aromatic Ring Substituent | Position (ortho, meta, para) and type (e.g., Chloro, Fluoro, Methoxy) | Critically influences receptor binding affinity, selectivity, and potency. The 2-chloro group in the target compound provides specific steric and electronic features. mdpi.com |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorobenzyl)piperazine |

| Mepiprazole |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJOVJNPSLMNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 1 2 Chlorobenzyl 4 Methylpiperazine and Its Analogues

Established Synthetic Routes for 1-(2-Chlorobenzyl)-4-methylpiperazine

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and established method involves the reaction of N-methylpiperazine with 2-chlorobenzyl chloride. This straightforward approach allows for the direct formation of the target compound in good yields.

The primary reagents in the synthesis of this compound are N-methylpiperazine and 2-chlorobenzyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Common bases used for this purpose include potassium carbonate or triethylamine. The reaction mechanism is a classic SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine nitrogen of N-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group.

A similar synthetic strategy is employed for related compounds, such as the synthesis of 1-(4-chlorobenzyl)piperazine, which involves reacting piperazine (B1678402) with 4-chlorobenzyl chloride in the presence of a base. ontosight.ai Likewise, 1-(4-chlorobenzhydryl)piperazine (B1679854) can be synthesized by reacting piperazine with 4-chlorobenzhydryl chloride. chemicalbook.comasianpubs.org In some cases, a catalyst like potassium iodide is added to enhance the reaction rate by an in-situ Finkelstein reaction, where the chloride is replaced by the more reactive iodide. chemicalbook.com

Table 1: Key Reagents in the Synthesis of Substituted Benzylpiperazines

| Reagent | Role |

| N-methylpiperazine | Nucleophile |

| 2-Chlorobenzyl chloride | Electrophile |

| Potassium Carbonate/Triethylamine | Base |

| Potassium Iodide | Catalyst (optional) |

| Butanone/Toluene (B28343)/Dichloromethane | Solvent |

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include the choice of solvent, reaction temperature, and reaction time. For instance, in the synthesis of the related 1-(4-chlorobenzyl)-4-(3-chloropropyl)piperazine, the reaction is carried out by stirring the reactants at reflux in butanone for 3 hours, resulting in an 80% yield. prepchem.com In another example, the synthesis of 1-(4-chlorobenzhydryl)piperazine was achieved by refluxing the reactants in butanone for 18 hours, yielding the product in 57% after purification. chemicalbook.com A different procedure for the same compound, involving heating in toluene at 80°C for 12 hours, reported a higher yield of 92%. chemicalbook.comasianpubs.org These examples highlight that a systematic variation of solvent, temperature, and reaction duration can significantly impact the outcome of the synthesis.

Table 2: Examples of Reaction Conditions for Substituted Benzylpiperazine Synthesis

| Product | Reactants | Solvent | Conditions | Yield | Reference |

| 1-(4-Chlorobenzyl)-4-(3-chloropropyl)piperazine | 1-(4-chlorobenzyl)piperazine, 1-bromo-3-chloropropane | Butanone | Reflux, 3 hr | 80% | prepchem.com |

| 1-(4-Chlorobenzhydryl)piperazine | Piperazine, 4-chlorobenzhydryl chloride | Butanone | Reflux, 18 hr | 57% | chemicalbook.com |

| 1-(4-Chlorobenzhydryl)piperazine | Piperazine, 4-chlorobenzhydryl chloride | Toluene | 80°C, 12 hr | 92% | chemicalbook.comasianpubs.org |

Design and Synthesis of Structurally Related Piperazine Derivatives

The piperazine scaffold is considered a "privileged structure" in drug discovery, as it is found in a multitude of biologically active compounds. encyclopedia.pubrsc.org The design and synthesis of derivatives of this compound often involve modifications to the benzyl (B1604629) moiety, the piperazine core, or the integration of the entire molecule into larger, hybrid structures.

The benzyl group of this compound offers numerous opportunities for chemical modification to explore structure-activity relationships (SAR). The aromatic ring can be further substituted with various functional groups, such as halogens, alkyl, alkoxy, or nitro groups, to modulate the electronic and steric properties of the molecule. For example, the synthesis of 4-(methoxyphenyl)methylpiperazine derivatives has been reported, where the benzyl ring carries a methoxy (B1213986) substituent. nih.gov

Furthermore, the benzyl group can be replaced with other aromatic or heteroaromatic systems. The synthesis of piperazine derivatives with adamantylmethyl and other bulky substituents has been explored to enhance lipophilicity and potentially improve passage through biological barriers. ontosight.ai The functionalization is not limited to the aromatic ring; the methylene (B1212753) bridge can also be modified or incorporated into larger ring systems.

Table 3: Examples of Benzyl Moiety Modifications in Piperazine Derivatives

| Modification | Example Compound | Synthetic Approach |

| Substitution on the Benzyl Ring | 4-(Methoxyphenyl)methylpiperazine derivatives | Reaction of 1-(4-methoxybenzyl)piperazine (B1330243) with acyl chlorides. nih.gov |

| Replacement of Benzyl Group | 4-(1-Adamantylmethyl)-1-benzylpiperazine | N-alkylation of piperazine with adamantylmethyl halides. ontosight.ai |

| Sulfonyl Linker | 1-[(2-Chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine | Reaction of a substituted piperazine with 2-chlorobenzylsulfonyl chloride. nih.gov |

The piperazine ring itself is a key determinant of the pharmacological properties of its derivatives. nih.gov While many piperazine-containing drugs are substituted only at the nitrogen atoms, there is growing interest in the functionalization of the carbon atoms of the piperazine ring to explore new chemical space. rsc.orgmdpi.com However, such modifications can be synthetically challenging.

Substituents on the nitrogen atoms significantly influence the basicity and nucleophilicity of the piperazine, which in turn affects its interaction with biological targets and its pharmacokinetic profile. researchgate.net The introduction of different substituents at the N-4 position of the piperazine ring has been shown to be crucial for the biological activity of various compounds. nih.gov For instance, in a series of chalcone-dithiocarbamate hybrids, the nature of the substituent on the piperazine unit was found to be important for their inhibitory activity against cancer cell lines. nih.gov

A modern approach in drug design is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity to target multiple biological pathways or to enhance the activity of one of the pharmacophores. researchgate.net The this compound moiety can be incorporated into such hybrid structures. For example, piperazine derivatives have been linked to 1,2,3-triazole rings to create novel conjugates with potential anticancer activity. nih.govrsc.org In these syntheses, a piperazine derivative containing a terminal alkyne is reacted with an azide (B81097) via a "click chemistry" approach to form the triazole-linked hybrid molecule. nih.gov

Advanced Synthetic Strategies for Piperazine-Containing Compounds

The synthesis of piperazine-containing compounds, including this compound and its analogues, has evolved significantly with the advent of modern catalytic systems and novel reaction pathways. These advanced strategies offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods. Key areas of progress include transition metal-catalyzed cross-coupling reactions, photoredox catalysis for C-H functionalization, and innovative cyclization methodologies.

Transition Metal-Catalyzed N-Arylation and N-Alkylation

The formation of the N-aryl bond is a critical step in the synthesis of many biologically active piperazine derivatives. Modern organic synthesis heavily relies on transition metal-catalyzed reactions to achieve this transformation efficiently. googleapis.com The primary methods for creating N-arylpiperazines from aromatic halides and piperazine are Palladium-catalyzed Buchwald–Hartwig coupling, Copper-catalyzed Ullmann–Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic systems. nih.govmdpi.com

The Buchwald-Hartwig amination, in particular, has become a cornerstone for its broad substrate scope and high yields. nih.gov For instance, a facile Palladium-catalyzed method has been developed for synthesizing biologically relevant arylpiperazines under aerobic conditions, proving effective even for sterically hindered aryl chlorides. organic-chemistry.org

Similarly, advanced strategies for N-alkylation, which is essential for synthesizing compounds like this compound, include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxyamides. nih.gov The Finkelstein reaction, which involves iodide-catalyzed alkylation, is also utilized to facilitate the reaction of N-substituted piperazines with alkyl halides. nih.gov

| Method | Catalyst/Reagent | Substrates | Description |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halides, Piperazines | A versatile Pd-catalyzed cross-coupling reaction for forming C-N bonds, widely used for N-arylation of piperazines. nih.govmdpi.com |

| Ullmann-Goldberg Reaction | Copper complexes | Aryl halides, Piperazines | A Cu-catalyzed method for N-arylation, often requiring higher temperatures but useful for specific substrates. nih.govmdpi.com |

| Aromatic Nucleophilic Substitution (SNAr) | Strong base | Electron-deficient (hetero)arenes, Piperazines | A transition-metal-free method effective when the aromatic ring is activated by electron-withdrawing groups. nih.govmdpi.com |

| Reductive Amination | Reducing agents (e.g., NaBH(OAc)₃) | Aldehydes/Ketones, Piperazines | A two-step, one-pot reaction involving the formation of an iminium ion followed by reduction to form a C-N bond. nih.gov |

Photoredox Catalysis and C-H Functionalization

A significant leap in synthetic strategy involves the direct functionalization of the piperazine ring's C-H bonds, a traditionally challenging transformation. researchgate.net Photoredox catalysis, utilizing visible light to initiate reactions, has emerged as a powerful tool for this purpose. organic-chemistry.orgmdpi.com These methods allow for the direct arylation, vinylation, and alkylation of the piperazine core under mild conditions. mdpi.com

One notable example reported by MacMillan and coworkers demonstrated the photoredox-catalyzed C-H arylation of N-Boc piperazines using an iridium-based photocatalyst. mdpi.com The mechanism involves a single-electron transfer process that generates an α-amino radical, which then couples with an arene radical anion. mdpi.com

Further innovations include the development of protocols like the CarboxyLic Amine Protocol (CLAP). This method uses an iridium-based photoredox catalyst for the decarboxylative cyclization between aldehydes and amino-acid-derived diamines to access diverse C2-substituted piperazines. organic-chemistry.orgmdpi.com

| Strategy | Catalyst | Key Features | Resulting Product |

| Photoredox C-H Arylation | Ir(ppy)₃ | Visible light, mild conditions | α-Aryl-substituted piperazines. mdpi.com |

| CLAP Protocol | Iridium-based photocatalyst or 4CzIPN | Decarboxylative cyclization | Diverse C2-substituted piperazines. organic-chemistry.orgmdpi.com |

| SnAP Protocol | Stannyl amine reagents | Convergent method from aldehydes | Tin-substituted piperazines for further functionalization. mdpi.com |

Novel Cyclization and Annulation Reactions

Advanced strategies also include the de novo construction of the piperazine ring through innovative cyclization and annulation reactions. These methods provide access to highly substituted and structurally complex piperazine derivatives that are difficult to obtain through functionalization of the parent heterocycle. researchgate.net

One such approach is the palladium-catalyzed [3+3] cyclization, which couples a propargyl unit with various diamine components to yield highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org Another strategy involves the dimerization of aziridines bearing aromatic substituents, which can selectively form piperazine products. researchgate.net More recently, a cooperative indium/diphenyl phosphate (B84403) catalytic system has been developed for the [3+3] annulation of 3-aminooxetanes, providing a diastereoselective route to 1,4-diaryl piperazines. rsc.org These methods highlight a shift towards building complexity directly from acyclic or smaller ring precursors.

Medicinal Chemistry and Drug Discovery Applications of 1 2 Chlorobenzyl 4 Methylpiperazine Derivatives

Rational Design Principles for Piperazine-Containing Therapeutic Agents

The piperazine (B1678402) moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structure is of great significance in the rational design of drugs. nih.gov The two nitrogen atoms provide a large polar surface area and can act as hydrogen bond acceptors, which often leads to improved aqueous solubility and oral bioavailability. nih.govacs.org Furthermore, the piperazine ring is conformationally restricted, which can enhance the affinity and specificity of a ligand for its biological target. nih.govacs.org

A key principle in the design of piperazine-containing therapeutic agents is the strategic modification of the substituents at the N-1 and N-4 positions. nih.gov These modifications can profoundly alter the pharmacological activity of the resulting molecule. nih.gov For instance, the introduction of an arylmethyl (benzyl) group at one nitrogen and a small alkyl group (like methyl) at the other creates a common structural motif found in many centrally active agents. The nature and substitution pattern of the aromatic ring, as well as the identity of the second nitrogen substituent, are critical determinants of the compound's biological activity, target selectivity, and metabolic stability. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are often employed to understand these interactions and to guide the design of new derivatives with optimized therapeutic properties. nih.govresearchgate.netnih.gov

Exploration of Biological Activities and Therapeutic Potential

Derivatives of the 1-(2-Chlorobenzyl)-4-methylpiperazine scaffold have been investigated for a multitude of therapeutic applications, demonstrating the versatility of this chemical framework.

Antidiabetic Agent Development (e.g., regulation of insulin secretion, imidazoline-binding sites)

The piperazine scaffold has been explored for the development of novel antidiabetic agents. One key mechanism of action for some piperazine derivatives is the potentiation of insulin secretion, a critical process in maintaining glucose homeostasis. acs.org Research has shown that certain benzylpiperazine derivatives can act as potent antidiabetic agents.

A study focused on imidazoline derivatives identified 1-methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine as a highly potent antidiabetic compound in a rat model of diabetes. This effect was mediated by a significant increase in insulin secretion, which appeared to be independent of α2-adrenoceptor blockage, suggesting the involvement of imidazoline-binding sites. nih.govnih.gov Imidazoline receptors are involved in the regulation of insulin secretion from pancreatic β-cells. nih.gov Although no specific data for the 2-chloro-monosubstituted analogue was presented, the high potency of the 2,4-dichloro derivative underscores the potential of this chemical class.

Another approach involves the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme that degrades incretin hormones responsible for stimulating insulin secretion. Piperazine derivatives have been identified as a promising scaffold for the development of new DPP-IV inhibitors. acs.orgnih.gov

Table 1: Antidiabetic Activity of a Benzylpiperazine Derivative

| Compound | Description | Activity | Reference |

| 1-methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine | A highly potent antidiabetic agent in a rat model of type II diabetes. | Strongly improved glucose tolerance through a significant increase in insulin secretion. | nih.govnih.gov |

Anticancer and Antiproliferative Modulators (e.g., leukemic cell lines)

The antiproliferative properties of piperazine derivatives have been investigated against various cancer cell lines, including those of hematological origin. Several studies have demonstrated that modifications of the piperazine scaffold can lead to potent cytotoxic agents against leukemic cells.

One study reported that a novel piperazine derivative, 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP), induces dose-responsive apoptotic cell death in U937 human myeloid leukemia cells. The maximum apoptotic effect was observed at a concentration of 12.8 μM. This finding highlights the potential of piperazine-based compounds to induce apoptosis in leukemia cells.

In another study, a new pyrroloquinoxaline derivative containing a piperidine moiety, which is structurally related to piperazine, was evaluated for its antiproliferative activity against several human myeloid leukemia cell lines. The compound showed moderate activity against K562 and U937 cells, with IC₅₀ values of 17 μM and 8 μM, respectively.

These findings suggest that the benzylpiperazine scaffold can be a valuable starting point for the design of novel anticancer agents targeting leukemias. The cytotoxic activity is highly dependent on the specific substitutions on the piperazine ring and the attached aromatic systems.

Table 2: Antiproliferative Activity of Piperazine and Related Derivatives against Leukemic Cell Lines

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) | U937 (Human myeloid leukemia) | ~12.8 (concentration for maximum effect) | |

| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | K562 (Human chronic myeloid leukemia) | 17 | |

| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | U937 (Human myeloid leukemia) | 8 | |

| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | HL60 (Human acute promyelocytic leukemia) | 31 |

Ligands for Histamine (B1213489) Receptors (e.g., H4 Receptor Antagonism)

The histamine H4 receptor is a promising target for the treatment of inflammatory and allergic conditions. The 4-methylpiperazine moiety is a key structural feature in some selective H4 receptor antagonists.

A prominent example is 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120), which was identified as the first selective histamine H4 receptor antagonist. This compound exhibits a high affinity for the human H4 receptor with a Kᵢ of 4.5 nM and demonstrates at least 1000-fold selectivity over the H1, H2, and H3 histamine receptors. nih.gov Its potent antagonist activity has been confirmed in various in vitro and in vivo models of inflammation. nih.gov

Another related compound, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007), has been reported as an H4 receptor antagonist with a pKᵢ of 6.2. This compound showed significant therapeutic effects in a mouse model of colitis, further highlighting the potential of 4-methylpiperazine derivatives as anti-inflammatory agents acting through H4 receptor antagonism. nih.gov

Table 3: Affinity of 4-Methylpiperazine Derivatives for the Histamine H4 Receptor

| Compound | Receptor | Affinity (Kᵢ or pKᵢ) | Reference |

| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ 7777120) | Human Histamine H4 | Kᵢ = 4.5 nM | nih.gov |

| 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) | Histamine H4 | pKᵢ = 6.2 | nih.gov |

Modulators of Dopaminergic Systems (e.g., D4 Receptor Affinity)

The dopamine (B1211576) D4 receptor is a target for antipsychotic drugs, and the piperazine scaffold is a common feature in many D4 receptor ligands. Benzylpiperazine derivatives have been investigated for their affinity and selectivity for the D4 receptor.

A study on a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines, which are structurally analogous to benzylpiperazines, explored their dopaminergic receptor profiles. One of the compounds, (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dichlorophenyl)piperazine, demonstrated high affinity for the D4 receptor with a Kᵢ of 1.4 nM. This study highlighted how substitutions on the aryl ring attached to the piperazine nitrogen can modulate affinity for dopamine receptor subtypes.

More directly related, a series of piperidine-based D4 receptor ligands included a 4-benzyl derivative which showed high D4 receptor affinity with a pKᵢ of 8.71. This demonstrates that the benzyl (B1604629) moiety linked to a piperazine-like core can be a key element for potent D4 receptor binding.

Table 4: Affinity of Benzylpiperazine and Related Derivatives for Dopamine Receptors

| Compound | Receptor | Affinity (Kᵢ or pKᵢ) | Reference |

| (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dichlorophenyl)piperazine | Dopamine D4 | Kᵢ = 1.4 nM | |

| (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2,4-dichlorophenyl)piperazine | Dopamine D2 | Kᵢ = 6.2 nM | |

| 4-benzyl piperidine derivative | Dopamine D4 | pKᵢ = 8.71 |

Sigma Receptor Ligands (e.g., σ1 and σ2 Receptor Affinities)

Sigma receptors, particularly the σ1 subtype, are implicated in a variety of neurological functions and are considered therapeutic targets for pain, neurodegenerative diseases, and psychiatric disorders. The benzylpiperazine scaffold has proven to be an excellent template for developing potent and selective sigma receptor ligands.

In a recent study, a series of new benzylpiperazinyl derivatives were designed and synthesized as σ1 receptor ligands. One of the most potent compounds, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a very high affinity for the σ1 receptor with a Kᵢ of 1.6 nM and excellent selectivity over the σ2 receptor (Kᵢ σ2/Kᵢ σ1 = 886). nih.govacs.orgnih.gov The study demonstrated that a para-methoxy substitution on the benzyl ring improved both affinity and selectivity for the σ1 receptor. nih.govacs.org

Another investigation focused on 1-(4-[¹⁸F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, a novel radioligand for imaging σ1 receptors. This compound showed a low nanomolar σ1 receptor affinity (Kᵢ = 1.3 nM) and high selectivity over σ2 receptors (52-fold). These findings confirm that the N-benzylpiperazine core is a key pharmacophoric element for high-affinity binding to the σ1 receptor.

Table 5: Affinity of Benzylpiperazine Derivatives for Sigma Receptors

| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (Kᵢ σ2/Kᵢ σ1) | Reference |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417 | 886 | nih.govacs.orgnih.gov |

| 1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylpropan-1-one | 4.8 | 2043 | 426 | nih.govacs.org |

| 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine | 1.3 | 68 | 52 |

Antitubercular Agents (e.g., efflux pump inhibition)

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains. nih.gov One of the key mechanisms of drug resistance in M. tuberculosis is the active efflux of antimicrobial agents by bacterial efflux pumps. nih.govdeakin.edu.au Therefore, the development of efflux pump inhibitors (EPIs) is a promising strategy to potentiate the efficacy of existing antitubercular drugs. nih.govdeakin.edu.au

While direct studies on this compound as an antitubercular agent are limited, the broader class of piperazine derivatives has shown promise. For instance, a series of 1,2,4-trisubstituted piperazines have been synthesized and evaluated for their activity against Mycobacterium tuberculosis strain H37Rv. nih.gov Furthermore, certain piperazine derivatives containing benzimidazole segments have demonstrated significant anti-tubercular activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values comparable to standard drugs. humanjournals.com Research into [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives also revealed significant antituberculosis activity. nih.gov

The inhibition of efflux pumps is a key area of investigation. Studies have shown that efflux pumps in M. tuberculosis, belonging to the ABC (ATP-binding cassette) and SMR (small multidrug resistance) classes, play a crucial role in mediating the efflux of various chemical compounds and antibiotics. deakin.edu.au The potential for piperazine-based compounds to act as EPIs is an active area of research, aiming to overcome drug resistance in TB. nih.govdeakin.edu.au

Anthelmintic Drug Candidates

Helminth infections affect a significant portion of the global population, particularly in developing countries. The piperazine core is a well-established pharmacophore in anthelmintic drugs. nih.govneuroquantology.com Although piperazine itself is used as an anthelmintic, derivatives of 1-benzylpiperazine (BZP) are not licensed for this purpose. europa.eu

Research has explored the anthelmintic potential of various piperazine derivatives. For example, a comparison between bisaryl benzyl piperazine and benzimidazole linked piperazine derivatives showed that bis-benzyl derivatives possessed slightly better anthelmintic activity against Pheretima posthuma. researchgate.net Another study synthesized a series of 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates and tested their anthelmintic activity against Trichinella spiralis. neuroquantology.com These studies highlight the potential of the piperazine scaffold in the development of new anthelmintic agents.

Antiviral Applications

The emergence of new viral infections necessitates the development of novel antiviral agents. While specific antiviral studies on this compound are not extensively documented, the broader class of piperazine derivatives has been investigated for antiviral properties.

For instance, pyrazine conjugates incorporating a 1,2,3-triazole moiety have been synthesized and screened against SARS-CoV-2. nih.gov Some of these conjugates demonstrated significant potency against the virus. nih.gov Another study focused on 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of SARS-CoV-2 replication, with a 1,2,4-oxadiazole derivative showing promising antiviral activity. mdpi.com The antiviral potential of these compounds is often attributed to their ability to inhibit viral enzymes or interfere with viral entry and replication processes.

Acetylcholinesterase and Monoamine Oxidase B Inhibition

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by complex pathologies, often involving multiple neurotransmitter systems. nih.gov A promising therapeutic strategy is the development of dual-target inhibitors that can simultaneously modulate different aspects of the disease. mdpi.com

Derivatives of this compound have been explored as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the progression of neurodegenerative diseases. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease. mdpi.com

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the breakdown of dopamine. Its inhibition can increase dopamine levels, which is a therapeutic approach for Parkinson's disease. mdpi.com

Several studies have reported the synthesis and evaluation of piperazine-containing compounds as dual AChE and MAO-B inhibitors. For instance, a series of N-methyl-piperazine chalcones were identified as potent and selective MAO-B inhibitors, with some also exhibiting effective AChE inhibition. nih.gov Similarly, piperazine-substituted chalcones have been investigated as a new class of MAO-B and AChE inhibitors. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-methyl-piperazine chalcones | MAO-B and AChE | Identified compounds with high selective inhibition against MAO-B and effective inhibition of AChE. | nih.gov |

| Piperazine-substituted chalcones | MAO-B and AChE | Demonstrated potential as a new class of dual inhibitors for neurological disorders. | nih.gov |

Glutamate Transporter Allosteric Modulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. nih.gov Excitatory amino acid transporters (EAATs) are responsible for maintaining glutamate homeostasis by removing it from the synaptic cleft. nih.gov Allosteric modulation of these transporters presents a novel therapeutic approach.

While direct studies on this compound are limited in this context, research on related structures provides valuable insights. A study on the structure-activity relationships of glutamate transporter allosteric modulators explored a series of tetrazole-pyridinyl analogs with a piperazine moiety. nih.gov Modifications to the piperazine N-substituent and other parts of the molecule were found to influence the potency and selectivity for different EAAT subtypes. nih.gov For example, replacing a more lipophilic N-cyclohexyl group with a less lipophilic N-methyl group on the piperazine ring resulted in selective EAAT2 positive allosteric modulator (PAM) activity. nih.gov

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs. nih.govkoreascience.kr Inhibition of CYP enzymes can lead to drug-drug interactions, altering the pharmacokinetic profile of co-administered medications. nih.govkoreascience.kr

The piperazine scaffold has been associated with the inhibition of various CYP isoforms. Studies have shown that piperazine-containing compounds can act as mechanism-based inactivators of CYP3A4, one of the most important drug-metabolizing enzymes in humans. nih.gov The inactivation of CYP3A4 by these compounds was found to be concentration, time, and NADPH dependent. nih.gov

The potential for this compound and its derivatives to inhibit CYP enzymes warrants careful consideration during drug development to avoid adverse drug interactions.

Monoacylglycerol Lipase Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). unimi.itnih.gov Inhibition of MAGL leads to an increase in 2-AG levels, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammation, and cancer. unimi.itnih.govmdpi.com

Recent research has focused on the development of reversible MAGL inhibitors to avoid potential side effects associated with irreversible inhibitors. unimi.it A class of benzylpiperidine and benzylpiperazine-based compounds has been optimized for reversible MAGL inhibition. unimi.it

One study identified potent reversible and selective MAGL inhibitors based on a benzylpiperidine scaffold. nih.gov Another study reported on the design, synthesis, and evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors, with some compounds showing very good inhibition potency. unimi.itunisi.it

| Compound Class | Inhibition Type | Key Findings | Reference |

|---|---|---|---|

| Benzylpiperidine-based inhibitors | Reversible, Selective | Identified a potent derivative with antiproliferative activity in pancreatic cancer cells. | nih.gov |

| Benzylpiperidine and benzylpiperazine-based compounds | Reversible | Optimized a class of compounds with very good inhibition potency and high selectivity. | unimi.it |

Other Pharmacological Profiles Under Investigation

While the primary therapeutic applications of this compound derivatives are focused on specific areas, ongoing research has begun to explore a wider range of pharmacological activities. The inherent versatility of the piperazine scaffold, a common feature in many biologically active compounds, suggests that derivatives of this compound could modulate various biological targets, opening avenues for new therapeutic uses. nih.govresearchgate.netwisdomlib.org Investigations into analogous piperazine-containing molecules have revealed several promising areas of pharmacological interest that may be applicable to this specific class of compounds.

The piperazine moiety is a key structural component in a multitude of drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents. nih.govresearchgate.net Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net Consequently, researchers are actively investigating other potential biological activities of novel piperazine derivatives.

Anticancer Potential: The piperazine nucleus is found in numerous compounds exhibiting anticancer properties. nih.gov Studies on various piperazine analogues have demonstrated their ability to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth in various cancer cell lines, including those of the breast, colon, and lung. nih.gov While direct studies on this compound derivatives are limited, the established anticancer profile of the broader piperazine class suggests this as a viable area for future investigation.

Table 1: Investigational Anticancer Activities of Related Piperazine Derivatives

| Compound Class | Cancer Cell Lines Investigated | Observed Effects |

|---|---|---|

| Benzhydrylpiperazine derivatives | Leukemia (U937) | Induction of apoptosis |

| Diaryl piperazine derivatives | Not specified | Topoisomerase II inhibition |

Central Nervous System (CNS) Applications: Many piperazine derivatives exhibit significant pharmacological activity within the central nervous system. nih.govresearchgate.net Benzylpiperazine, a related compound, is known for its stimulant effects due to its influence on monoamine neurotransmitters. nih.govresearchgate.net Furthermore, research into specific benzylpiperazine derivatives has identified their potential as σ1 receptor ligands, which play a role in modulating nociceptive signaling and could be targeted for the treatment of pain. nih.govacs.org Given these precedents, derivatives of this compound may also interact with various CNS targets, warranting investigation for potential antidepressant, anxiolytic, or neuroprotective effects.

Table 2: Potential CNS-Related Pharmacological Profiles for Investigation

| Potential Pharmacological Profile | Rationale Based on Analogous Compounds |

|---|---|

| Antidepressant/Anxiolytic | Many piperazine derivatives modulate monoaminergic pathways. nih.govresearchgate.net |

| Antinociceptive (Pain Relief) | Benzylpiperazine derivatives have shown affinity for σ1 receptors involved in pain signaling. nih.govacs.org |

Anti-inflammatory and Antioxidant Activity: Recent studies on piperazine-substituted indole derivatives have highlighted their potential as anti-inflammatory and antioxidant agents. ankara.edu.trresearchgate.net These compounds have demonstrated the ability to scavenge free radicals and inhibit inflammatory pathways. The structural features of this compound could be similarly modified to explore these therapeutic avenues.

Table 3: Summary of Investigated Anti-inflammatory and Antioxidant Activities

| Compound Class | Assay | Observed Activity |

|---|---|---|

| Piperazine substituted indoles | DPPH free radical scavenging | Significant antioxidant activity ankara.edu.tr |

| Piperazine substituted indoles | Superoxide anion scavenging | Potent radical scavenging ankara.edu.tr |

Other Investigational Areas: The broad biological activity of the piperazine scaffold extends to other potential therapeutic areas. For instance, various piperazine derivatives have been explored for their activity as CB1 cannabinoid receptor ligands, which have implications for treating obesity and related disorders. nih.gov Additionally, the synthesis of novel piperazine-containing heterocyclic systems continues to yield compounds with a wide array of biological activities, including antimicrobial and antiviral properties. nih.govneuroquantology.com

Table 4: Miscellaneous Pharmacological Profiles Under Preliminary Investigation

| Pharmacological Target/Activity | Rationale for Investigation |

|---|---|

| CB1 Cannabinoid Receptor Ligands | Piperazine analogues have been successfully designed as CB1 receptor ligands. nih.gov |

| Radioprotective Agents | Certain substituted piperazines have shown potential to protect cells from radiation-induced damage. nih.gov |

Molecular Pharmacology and Mechanistic Elucidation of 1 2 Chlorobenzyl 4 Methylpiperazine Derivatives

In Vitro Receptor Binding and Selectivity Profiling

The initial characterization of the pharmacological activity of 1-(2-chlorobenzyl)-4-methylpiperazine derivatives typically involves a comprehensive assessment of their binding affinity and selectivity for a range of biological receptors. These in vitro studies are fundamental to identifying primary targets and understanding the structure-activity relationships that govern molecular recognition. A significant focus of research has been on the sigma receptors (σ1 and σ2), which are implicated in various neurological processes. nih.govnih.gov

Quantitative radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. nih.gov These experiments measure the displacement of a radiolabeled ligand with a known affinity by the test compound, allowing for the calculation of the inhibitory constant (Ki). A lower Ki value signifies a higher binding affinity.

For benzylpiperazine derivatives, binding assays have been crucial in identifying potent and selective ligands for sigma receptors. nih.gov For instance, studies on a series of benzylpiperazinyl derivatives revealed compounds with high affinity for the σ1 receptor. One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a Ki of 1.6 nM for the σ1 receptor and exhibited high selectivity over the σ2 receptor. nih.gov Similarly, other research has identified piperazine (B1678402) derivatives with nanomolar affinity for the human σ1 receptor (hσ1R). nih.gov For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile showed a potent Ki value of 1.45 nM for the hσ1R. nih.gov

Furthermore, novel piperazine compounds have been designed as radiotracers for imaging σ1 receptors. The compound 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine was found to possess a low nanomolar σ1 receptor affinity and high selectivity against other targets, including the σ2 receptor (52-fold selectivity). nih.gov These assays are critical for profiling the selectivity of the compounds, ensuring that their biological effects are mediated through the intended target with minimal off-target interactions. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 Receptor | 1.6 nM | 886-fold |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | σ1 Receptor | 1.45 nM | 290-fold |

| 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine (10) | σ1 Receptor | Low Nanomolar | 52-fold |

Understanding the dynamic interactions between a ligand and its receptor at the molecular level is crucial for rational drug design. Molecular modeling and docking studies provide insights into the specific binding modes and the key amino acid residues involved in the interaction. For piperazine derivatives targeting the σ1 receptor, these studies have elucidated critical structural features that determine affinity and selectivity. nih.govacs.org

The interaction of these ligands within the binding pocket of the σ1 receptor often involves a combination of hydrogen bonds and hydrophobic interactions. For example, modeling studies of a highly affine pyridine (B92270) derivative revealed that its propargylamine (B41283) group fits into a cavity lined by residues Tyr206, Ala98, Leu95, and Thr181. nih.gov The pyridine ring itself establishes π-alkyl interactions with Leu105, Met93, and Ala185, while a hydrogen bond is formed between the NH group of the ligand and the residue Glu172. nih.gov These specific interactions are fundamental to the high affinity observed in binding assays. The process of a ligand binding to a receptor can trigger conformational changes that lead to the internalization and intracellular trafficking of the receptor-ligand complex, a process known as receptor-mediated endocytosis. nih.gov

Enzyme Inhibition Kinetics and Substrate Specificity

Beyond receptor binding, derivatives of this compound have been investigated for their ability to inhibit the activity of specific enzymes. This is particularly relevant for targets such as monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases. nih.gov

The inhibitory activity of these compounds is quantified using enzyme inhibition assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For N-methyl-piperazine chalcones, inhibitory activities against MAO-A, MAO-B, AChE, and butyrylcholinesterase (BChE) have been evaluated. nih.gov The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Such assays have identified derivatives with potent and selective inhibition of MAO-B and dual inhibition of MAO-B and AChE. nih.gov The modulation of enzyme activity can also be influenced by the environment; for instance, immobilizing an enzyme in a confined space can alter its catalytic efficiency and stability. nih.gov

The potency of enzyme inhibition is a critical parameter. For example, certain N-methyl-piperazine chalcone (B49325) derivatives have demonstrated high selective inhibition against MAO-B with IC50 values in the sub-micromolar range (e.g., 0.71 µM for compound 2k). nih.gov Some derivatives also show effective dual inhibition of MAO-B and AChE. nih.gov

To understand the mechanism of inhibition, kinetic studies are performed. These studies help to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. khanacademy.orgnih.gov This is often visualized using Lineweaver-Burk plots. For instance, kinetic analysis of N-methyl-piperazine derivatives revealed them to be reversible competitive MAO-B inhibitors, with Ki values (inhibitor dissociation constants) of 0.21 and 0.28 µM for specific compounds. nih.govsemanticscholar.org A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding, while a non-competitive inhibitor binds to a different site, reducing the enzyme's functional capacity. khanacademy.org

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Mechanism of Action | Inhibitor Dissociation Constant (Ki) |

|---|---|---|---|---|

| Compound 2k (3-trifluoromethyl-4-fluorinated derivative) | MAO-B | 0.71 µM | Competitive | 0.21 µM |

| Compound 2n (2-fluoro-5-bromophenyl derivative) | MAO-B | 1.11 µM | Competitive | 0.28 µM |

| Compound 2b (para-cyanophenyl derivative) | AChE | 2.26 µM | - | - |

| Compound 2o | BChE | 1.19 µM | - | - |

Cellular and Subcellular Mechanistic Investigations

To bridge the gap between molecular interactions and physiological effects, cellular and subcellular studies are conducted. These investigations aim to confirm the mechanism of action within a biological system and observe the compound's effect on cellular processes.

For instance, the effect of piperazine derivatives on receptor localization can be studied using techniques like confocal microscopy. In cells expressing GFP-tagged receptors, treatment with a benzhydryl piperazine analog, which acts as an inverse agonist, was shown to promote the localization of the CB1 receptor to the cell surface. nih.gov This is in contrast to agonists, which typically cause receptor desensitization and internalization. nih.gov

Furthermore, radiolabeled derivatives can be used in ex vivo autoradiography to visualize receptor distribution and density in tissues. A study using [18F]-labeled 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine demonstrated high specific binding to σ1 receptors in the rat brain. nih.gov Notably, this technique revealed a reduced level of radiotracer binding in the cortex and hippocampus of a mouse model of senescence, suggesting a potential dysfunction of σ1 receptors in conditions like Alzheimer's disease. nih.gov These cellular studies provide crucial validation of the in vitro findings and offer insights into the potential therapeutic applications of these compounds.

Modulation of Cellular Signaling Pathways

Piperazine derivatives have been shown to interact with and modulate a variety of cellular signaling pathways that are crucial for cell survival, proliferation, and response to stress. These pathways are often dysregulated in disease states, making them attractive targets for therapeutic intervention.

One key pathway that can be influenced by piperazine-containing compounds is the integrated stress response (ISR). For instance, studies on 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (B1200264) (AMC-01) and its derivatives have demonstrated their ability to inactivate the eukaryotic translation initiation factor 2-alpha (eIF2-α). nih.gov Phosphorylation of eIF2-α is a central event in the ISR, leading to a global reduction in protein synthesis, which allows cells to conserve resources and reprogram their gene expression to manage stress. nih.gov The inactivation of eIF2-α by these piperazine derivatives was shown to be dose- and time-dependent and occurred through the activation of the protein kinase RNA-activated (PKR) kinase. nih.gov

Furthermore, the nuclear factor-κB (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival, has also been identified as a target for piperazine derivatives. nih.gov The same study on AMC-01 revealed that this compound induced the activation of NF-κB. nih.gov The modulation of these fundamental signaling pathways highlights the potential for piperazine derivatives to exert significant effects on cellular homeostasis and response to pathological conditions.

Table 1: Effects of Piperazine Derivatives on Cellular Signaling Pathways

| Compound/Derivative Class | Pathway Affected | Key Molecular Target | Observed Effect | Reference |

|---|---|---|---|---|

| 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (AMC-01) | Integrated Stress Response (ISR) | eIF2-α | Inactivation via phosphorylation | nih.gov |

| 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate (AMC-01) | NF-κB Signaling | Upstream activators | Activation of NF-κB | nih.gov |

Induction of Regulated Cell Death Pathways (e.g., Necroptosis)

Regulated cell death (RCD) pathways, such as apoptosis and necroptosis, are essential for tissue homeostasis and the elimination of damaged or infected cells. The ability to induce these pathways is a key mechanism of action for many therapeutic agents, particularly in the context of cancer.

Research into the piperazine-containing compound LQFM018 [ethyl 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate] has provided insights into how this class of molecules can trigger regulated cell death. researchgate.net In K562 leukemic cells, LQFM018 was shown to induce cell death with features characteristic of necroptosis. researchgate.net This was evidenced by necrotic morphologies, including intense cell membrane rupture, which was confirmed by Annexin V/propidium iodide double-staining. researchgate.net

Mechanistically, LQFM018-induced cell death was associated with mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS). researchgate.net Furthermore, an increased expression of Tumor Necrosis Factor Receptor 1 (TNF-R1) and elevated mRNA levels of Cylindromatosis (CYLD), a deubiquitinating enzyme that promotes necroptosis, were observed. researchgate.net Notably, this cell death pathway appeared to be independent of caspase-3 and -8 activation and did not involve NF-κB, distinguishing it from some other forms of regulated cell death. researchgate.net Celastrol, a pentacyclic triterpene, has been shown to inhibit necroptosis by attenuating the RIPK1/RIPK3/MLKL pathway. nih.gov

Table 2: Induction of Necroptosis-like Cell Death by a Piperazine Derivative (LQFM018)

| Cellular Event | Observation in K562 Cells | Implication | Reference |

|---|---|---|---|

| Cell Morphology | Induction of necrotic morphologies | Suggests a non-apoptotic cell death mechanism | researchgate.net |

| Mitochondrial Function | Loss of mitochondrial membrane potential (ΔΨm) | Indicates mitochondrial involvement in cell death | researchgate.net |

| Reactive Oxygen Species (ROS) | Increased ROS production | A common trigger and feature of necroptosis | researchgate.net |

| Key Protein Expression | Increased expression of TNF-R1 | Suggests involvement of the extrinsic necroptosis pathway | researchgate.net |

| Gene Expression | Increased mRNA levels of CYLD | CYLD is a positive regulator of necroptosis | researchgate.net |

| Caspase Activity | No significant activation of caspase-3 and -8 | Distinguishes the cell death from apoptosis | researchgate.net |

Effects on Cellular Transport Systems (e.g., efflux pumps)

Multidrug resistance (MDR) is a major obstacle in the treatment of various diseases, including cancer and infectious diseases. A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, also known as efflux pumps, which actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy.

Arylpiperazine derivatives have emerged as potential efflux pump inhibitors (EPIs). One such derivative, 1-(1-napthylmethyl)-piperazine (NMP), has been shown to inhibit the efflux of antibiotics in cadmium-adapted Salmonella Typhi Ty2 cells. nih.gov The inhibitory effect of NMP was confirmed through ethidium (B1194527) bromide accumulation and efflux assays, which demonstrated increased retention of the fluorescent substrate in the presence of the compound. nih.gov This suggests that NMP interferes with the function of efflux pumps, leading to higher intracellular concentrations of their substrates. nih.gov

The potential of NMP to reverse MDR was further demonstrated by its ability to reduce the minimum inhibitory concentration (MIC) of several antibiotics, including ampicillin (B1664943), chloramphenicol (B1208), ciprofloxacin, and ceftizoxime, in cadmium-adapted bacterial cells. nih.gov For instance, in the presence of NMP, a 16-fold reduction in the MIC of ampicillin and chloramphenicol was observed. nih.gov These findings highlight the potential of piperazine derivatives to act as chemosensitizers, restoring the efficacy of existing drugs in resistant cells. The pyridylpiperazine class of EPIs has also been shown to inhibit the AcrAB-TolC efflux pump in Klebsiella pneumoniae. embopress.org

Table 3: Efficacy of 1-(1-napthylmethyl)-piperazine (NMP) in Reducing Antibiotic MIC in Cadmium-Adapted S. Typhi Ty2 Cells

| Antibiotic | Fold Reduction in MIC with NMP |

|---|---|

| Ampicillin | ~16 |

| Chloramphenicol | ~16 |

| Ciprofloxacin | ~8 |

| Ceftizoxime | ~8 |

Data derived from a study on cadmium-adapted Salmonella Typhi Ty2 cells. nih.gov

Functional Assays in Relevant Biological Systems

To characterize the biological activity of novel compounds, a variety of functional assays are employed in relevant biological systems, such as cell lines and in some cases, animal models. For piperazine derivatives, these assays are crucial for determining their therapeutic potential and understanding their mechanism of action.

Cytotoxicity and antiproliferative assays are fundamental in assessing the potential of a compound as an anticancer agent. nih.gov For the piperazine-containing compound LQFM018, its cytotoxic effects were evaluated in K562 leukemic cells using both the trypan blue exclusion assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net The results demonstrated that LQFM018 induced cytotoxicity in a concentration- and time-dependent manner. researchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined at 24, 48, and 72 hours of exposure. researchgate.net

In addition to assessing cell viability, functional assays can also elucidate the cellular processes affected by a compound. For LQFM018, it was observed that the compound promoted an increase in the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, and induced cell cycle arrest in the G2/M phase. researchgate.net These findings, coupled with the morphological observations of cell death, provide a more comprehensive picture of the compound's biological activity. Furthermore, toxicological assessments are a critical component of preclinical evaluation. researchgate.net While LQFM018 showed some in vitro myelotoxicity, it was found to be well-tolerated orally in acute toxicity studies in animal models. researchgate.net

Table 4: Cytotoxicity of LQFM018 in K562 Leukemic Cells

| Time Point | IC50 (µM) - Trypan Blue Assay | IC50 (µM) - MTT Assay |

|---|---|---|

| 24 hours | 399 | 427 |

| 48 hours | 242 | 259 |

| 72 hours | 119 | 50 |

Data represents the concentration of LQFM018 required to inhibit 50% of cell viability. researchgate.net

Structure Activity Relationship Sar and Computational Chemistry of 1 2 Chlorobenzyl 4 Methylpiperazine Analogues

Systematic Modification and Pharmacophore Identification

The chlorobenzyl moiety is a critical component for the activity of this class of compounds. The position and nature of the substituent on the benzyl (B1604629) ring significantly impact the biological response. For instance, the presence of a chloro group at the ortho position of the benzyl ring is often important for potency. Modifications at this position, such as shifting the chloro group to the meta or para positions, or replacing it with other electron-withdrawing or electron-donating groups, can lead to a decrease or alteration in activity.

Research on related benzylpiperazine derivatives has shown that substitutions on the phenyl ring play a crucial role in their activity. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, different substituents on the benzoyl ring led to varying cytotoxic activities against cancer cell lines. mdpi.com Similarly, studies on other piperazine-containing compounds have highlighted the importance of the substitution pattern on aromatic rings for their biological effects. nih.gov

The N-methyl group on the piperazine (B1678402) ring is another key determinant of activity. This small alkyl group can influence the compound's lipophilicity, basicity, and steric profile, all of which can affect its interaction with biological targets. nih.gov In some cases, replacement of the methyl group with other small alkyl groups or a hydrogen atom can lead to a significant change in potency. For instance, studies on N-methylpiperazine chalcones showed that the methyl group significantly improved acetylcholinesterase (AChE) inhibitory potency compared to their desmethyl analogs. nih.gov

The nature of the linker connecting the piperazine ring to other molecular fragments and the identity of the terminal groups are also important for efficacy. The length, rigidity, and chemical nature of the linker can affect the spatial orientation of the key pharmacophoric groups. In some analogues, the linker may be a simple alkyl chain, while in others, it may incorporate more complex functionalities.

In Silico Approaches for SAR Elucidation

In silico methods, including molecular modeling, docking simulations, and quantitative structure-activity relationship (QSAR) studies, are powerful tools for elucidating the SAR of 1-(2-Chlorobenzyl)-4-methylpiperazine analogues. These computational approaches provide valuable insights into the molecular-level interactions that govern the biological activity of these compounds.

Molecular modeling and docking simulations are used to predict the binding mode of this compound analogues to their biological targets. wu.ac.thscispace.com These techniques allow researchers to visualize the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov By understanding these interactions, it is possible to rationalize the observed SAR and design new analogues with improved binding affinity and selectivity.

For example, docking studies can reveal why the ortho-chloro substitution on the benzyl ring is crucial for activity by showing how it fits into a specific hydrophobic pocket of the receptor. nih.gov Similarly, these simulations can illustrate the importance of the N-methyl group and the piperazine ring conformation for optimal binding. mdpi.com Molecular dynamics simulations can further be employed to study the stability of the ligand-receptor complex over time. scispace.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mejocpr.com QSAR models are developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices) with the observed biological activity. mdpi.com

These models can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov For instance, a QSAR study on a series of this compound analogues could identify the key molecular properties that are most important for their activity. The resulting QSAR model could then be used to prioritize the synthesis of new analogues that are predicted to have high activity, saving time and resources in the drug discovery process. nih.govresearchgate.net

Efficacy Evaluation in Relevant Animal Models of Disease

Animal Models of Metabolic Disorders (e.g., streptozotocin-induced diabetes in rats)

There is no publicly available scientific literature detailing the evaluation of this compound in the streptozotocin (STZ)-induced diabetes model or any other relevant animal model of metabolic disorders. The STZ model is a well-established method for inducing hyperglycemia and mimicking aspects of type 1 and type 2 diabetes in rodents by selectively destroying pancreatic β-cells. nih.govexcli.de However, no studies have been found that investigate the potential anti-diabetic or glucose-lowering effects of this compound in these models.

Animal Models of Inflammatory and Immunological Conditions (e.g., carrageenan-induced edema, asthma, dermatitis)

The in vivo anti-inflammatory or immunomodulatory activity of this compound has not been reported in the scientific literature. The carrageenan-induced paw edema model in rats is a standard and widely used assay for screening potential anti-inflammatory drugs. nih.govimrpress.com This model assesses the ability of a compound to reduce acute, localized inflammation. A thorough search of scientific databases reveals no studies that have subjected this compound to this or other models of inflammation like asthma or dermatitis.

Preclinical Assessment in Oncology Models (e.g., K562 leukemic cells)

There are no available research findings on the preclinical efficacy of this compound in oncology models. The K562 cell line, derived from a patient with chronic myelogenous leukemia, is a common model for testing the cytotoxic and anti-proliferative effects of novel chemical entities. nih.govnih.gov While other, more complex piperazine-containing compounds have been investigated for their anti-cancer properties, the specific activity of this compound against K562 cells or in any in vivo cancer model has not been documented in published studies.

In Vivo Neuropharmacological Studies (e.g., neuropathic pain models)

While structurally related phenylpiperazine compounds have been synthesized and assessed for their activity on nicotinic acetylcholine receptors—targets relevant to pain modulation—no in vivo efficacy data for this compound in animal models of neuropathic pain have been published. nih.gov Standard models, such as the spinal nerve ligation (SNL) model, are used to replicate chronic pain conditions and evaluate the analgesic potential of new compounds. mdpi.com However, the therapeutic effects of this compound in such neuropharmacological models remain uninvestigated in the available literature.

Antitubercular Efficacy in Mycobacterial Infection Models

The potential antitubercular activity of this compound has not been evaluated in preclinical models of mycobacterial infection. Although some complex hybrid molecules containing a 4-methylpiperazine moiety have been designed and tested as part of antitubercular drug discovery programs, there is no evidence to suggest that the specific compound this compound has been screened for efficacy against Mycobacterium tuberculosis. acs.orgsemanticscholar.org

Anthelmintic Efficacy in Parasitic Models

There is no scientific literature available that reports on the anthelmintic efficacy of this compound. Preclinical evaluation of anthelmintic agents often involves in vitro screening against various nematode species followed by in vivo studies in infected animal models to determine the reduction in worm burden or fecal egg count. nih.govnih.gov Searches of relevant databases indicate that this compound has not been assessed in any such parasitic models.

Intellectual Property Landscape and Future Research Directions

Overview of Patent Literature Covering 1-(2-Chlorobenzyl)-4-methylpiperazine and its Derivatives

The patent landscape for piperazine-containing molecules is extensive, reflecting their broad therapeutic utility. nih.gov While specific patents explicitly naming this compound are not prominently featured in public databases, the intellectual property space is rich with patents covering structurally similar derivatives, which provides insight into the compound's potential applications and the focus of commercial research and development.

Patents in this area often claim a genus of compounds encompassing various substitutions on the piperazine (B1678402) and benzyl (B1604629) rings. For example, patents for compounds like 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine describe their use as intermediates in the synthesis of optically active therapeutic agents, particularly antihistamines. google.comgoogle.com This highlights a common strategy where a core piperazine structure is patented as a key building block for more complex final drug products.

The patent literature for piperazine derivatives covers a wide array of therapeutic areas, including:

Central Nervous System (CNS) Disorders: Many patents describe piperazine derivatives for the treatment of mental health conditions such as schizophrenia, anxiety, and depression. google.com

Antihistamines: As seen with cetirizine (B192768) derivatives, the chlorobenzylpiperazine scaffold is a key component in drugs targeting histamine (B1213489) H1 receptors. google.comgoogle.com

Oncology: A significant number of patents cover piperazine-containing molecules as kinase inhibitors for cancer therapy. mdpi.com

The synthesis methods for these derivatives are also a key focus of patent claims. For instance, patents detail processes for N-arylation and N-alkylation to produce substituted piperazines. mdpi.comgoogleapis.com Chinese patent CN1566105A describes the synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride, an important intermediate for various pharmaceuticals, illustrating the focus on protecting efficient manufacturing processes for these valuable synthons. google.com

The following table summarizes representative patents for related piperazine derivatives, indicating the broad scope of intellectual property in this chemical space.

| Patent Number | Title | Key Focus |

| US5478941A | Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl) sulfonyl]piperazine | Preparation and use of enantiomers as intermediates for optically active therapeutic compounds. google.com |

| US5792770A | Enantiomers of 1-(4-chlorophenyl)phenylmethyl!-4-(4-methylphenyl) sulfonyl!piperazine | Novel compounds with antihistaminic properties. google.com |

| USRE48059E1 | Piperazine-substituted benzothiophenes for treatment of mental disorders | Heterocyclic compounds for treating mental disorders like schizophrenia. google.com |

| CN1566105A | Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride | An efficient synthesis process for a key organic intermediate. google.com |

| EP3414231B1 | Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine | Method for synthesizing N-aryl piperazines, which are important in pharmaceuticals. googleapis.com |

Emerging Research Trends and Opportunities in Piperazine-Based Therapeutics

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to favorably influence physicochemical properties like solubility and basicity, which are crucial for drug development. nih.gov This structural motif is a cornerstone in a multitude of approved drugs, and research continues to uncover its potential across various diseases. mdpi.com

Emerging trends in piperazine-based therapeutics are focused on several key areas:

Oncology: Arylpiperazine derivatives are gaining significant attention as potential anticancer agents. Research is focused on their ability to act as anti-proliferative agents by targeting various molecular pathways implicated in cancer. nih.gov Many recently approved kinase inhibitors used in cancer treatment feature a piperazine moiety, which often serves as a linker or a group to enhance pharmacokinetic properties. mdpi.com

Central Nervous System (CNS) Disorders: Historically a stronghold for piperazine-based drugs, the CNS area continues to be a major focus. The development of novel antipsychotics with improved side-effect profiles is an ongoing effort. google.com Research is exploring how different substitutions on the piperazine ring can fine-tune activity at various dopamine (B1211576) and serotonin (B10506) receptors to achieve better therapeutic outcomes in conditions like schizophrenia. google.com

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Piperazine-based compounds are being explored for their potential in antimicrobial drug development. nih.gov Structural modifications, such as the addition of electron-withdrawing groups to the piperazine scaffold, have been shown to enhance antibacterial activity. nih.gov

A significant trend is the move towards greater structural diversity. While approximately 80% of piperazine-containing drugs have substituents only at the nitrogen positions, recent advances in synthesis are enabling C–H functionalization of the carbon atoms on the piperazine ring. This opens up new chemical space and allows for the creation of more complex and potentially more specific therapeutic agents.

Strategic Outlook for Development of Novel Chemical Entities

The strategic outlook for developing new drugs based on the piperazine scaffold remains highly positive. The versatility of the piperazine ring allows it to be used in several strategic ways in drug design, including as a core scaffold, a linker to connect different pharmacophores, or as a side chain to modulate physicochemical properties.

Future development strategies are likely to focus on the following:

Targeted and Multi-Target Ligands: The ability to modify the piperazine scaffold at multiple positions allows for the design of highly specific ligands for a single biological target or, conversely, the development of multi-target drugs designed to interact with several disease-related proteins. This is particularly relevant in complex diseases like cancer and CNS disorders.

Exploiting New Synthetic Methodologies: Advances in synthetic chemistry that allow for more complex substitutions on the piperazine ring will be crucial. These new methods will enable chemists to explore previously inaccessible chemical space and create novel molecular architectures with improved potency and selectivity.

Molecular Hybridization: A promising strategy involves combining the piperazine pharmacophore with other known bioactive fragments into a single molecule. This molecular hybridization approach aims to create synergistic effects and optimize the lead structure for better efficacy.